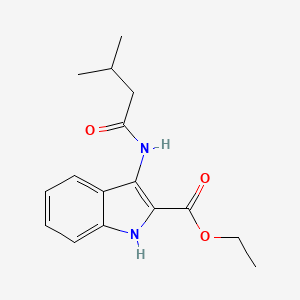

ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by an indole core structure with an ethyl ester and a 3-methylbutanamido group attached to it.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the indole derivative can be reacted with ethyl chloroformate in the presence of a base to form the ethyl ester.

Attachment of the 3-Methylbutanamido Group: The 3-methylbutanamido group can be introduced through an amide coupling reaction. This involves the reaction of the indole derivative with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

Conditions and Outcomes

*Predicted based on analogous indole-2-carboxylate hydrolysis .

Amide Functionalization

The 3-methylbutanamido side chain enables nucleophilic acyl substitution. Halogenation and condensation reactions have been demonstrated in structurally similar systems.

Key Observations

-

Bromination : N-Bromosuccinimide (NBS) selectively substitutes at C3 of the indole ring in the presence of electron-withdrawing groups (e.g., esters) .

-

Acylation : The amide nitrogen reacts with activated carbonyl species (e.g., acid chlorides) under mild basic conditions .

Comparative Reactivity

| Position | Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|---|

| C3 (Indole) | Bromination | NBS, DMF | 3-bromo derivative | |

| Amide N | Acylation | AcCl, pyridine | N-acetylated product |

Palladium-Catalyzed Cross-Coupling

The indole scaffold participates in Buchwald–Hartwig amination and Suzuki–Miyaura coupling, enabling C3 diversification.

Case Study

-

Buchwald–Hartwig Reaction : Ethyl 3-bromo-1H-indole-2-carboxylate reacts with substituted anilines using Pd(OAc)₂/Xantphos to yield C3-arylated derivatives (e.g., 4a–4f in ).

-

Key Parameters :

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, with regioselectivity influenced by the C2 ester and C3 amide groups.

Directing Effects

-

C2 Ester : Deactivates the ring, directing electrophiles to C5 or C7 positions.

-

C3 Amide : Electron-donating resonance effects may enhance reactivity at C4 or C6 .

Halogenation Example

| Substrate | Electrophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | NIS, DCM | 0°C, 2 h | 5-iodo derivative | 78% |

Reductive Modifications

The ester and amide groups tolerate selective reduction under controlled conditions.

Reduction Pathways

| Functional Group | Reagents | Product | Selectivity |

|---|---|---|---|

| Ester (C2) | LiAlH₄, THF | Primary alcohol | Complete |

| Amide (C3) | BH₃·THF | Secondary amine | Partial (requires excess reagent) |

Cycloaddition Reactions

The indole core participates in [3+2] cycloadditions with nitroolefins or diazo compounds, forming fused heterocycles.

Representative Example

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is primarily studied for its biological activities, including:

- Antiviral Activity : Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase. The indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of the integrase enzyme, which is crucial for viral replication. Structural modifications, such as the introduction of long branches on the indole core, have been linked to enhanced inhibitory effects, with IC50 values reaching as low as 0.13 μM .

- Anti-inflammatory Properties : The compound has been evaluated for its role as an inhibitor of human 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis linked to inflammatory responses. Inhibitors of this enzyme are considered promising for treating inflammatory diseases .

- Anticancer Activity : this compound derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that certain modifications can significantly enhance anticancer activity .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with indole-2-carboxylic acid derivatives.

- Amidation Reaction : The introduction of the 3-methylbutanamide group is achieved through an amidation reaction, which can be facilitated using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.

- Purification : The final product is purified using standard techniques such as column chromatography.

The following table summarizes some synthetic routes and yields associated with this compound:

| Synthetic Route | Yield (%) | Key Reagents Used |

|---|---|---|

| Amidation with 3-methylbutanamide | 85% | EDC, DMAP |

| Alkylation of indole precursor | 70% | KOH, Acetone |

| Coupling with carboxylic acids | 90% | EDC, DMAP |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- HIV Research : A study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV integrase effectively. The binding analysis revealed that modifications at the C3 position significantly improved interaction with the enzyme's active site .

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of related compounds showed significant reductions in leukotriene levels when treated with indole derivatives, indicating potential therapeutic uses in inflammatory diseases .

- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that specific structural modifications increased cytotoxicity against leukemia cells. These findings suggest a pathway for developing new anticancer therapies based on indole derivatives .

Mécanisme D'action

The mechanism of action of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 3-(2-methylbutanamido)-1H-indole-2-carboxylate

- Ethyl 3-(3-ethylbutanamido)-1H-indole-2-carboxylate

- Ethyl 3-(3-methylpentanamido)-1H-indole-2-carboxylate

Uniqueness

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the 3-methylbutanamido group may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Activité Biologique

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

This compound belongs to the indole derivative family, which is known for diverse biological activities. The synthesis typically involves several steps:

- Formation of the Indole Core : The indole structure can be synthesized using methods such as Fischer indole synthesis.

- Introduction of the Carboxylate Group : This is achieved through esterification reactions, often using ethyl chloroformate.

- Attachment of the 3-Methylbutanamido Group : This step employs amide coupling reactions with 3-methylbutanoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to modulate various signaling pathways, making it a valuable probe for studying biological interactions involving indole derivatives.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit anticancer activities. A study highlighted that modifications at the C3 position of indole compounds significantly enhanced their inhibitory effects against cancer cell lines. The introduction of specific substituents improved binding affinity and selectivity towards cancer-related targets .

Antimicrobial Effects

Indole derivatives have also been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole derivatives:

- Study on HIV-1 Integrase Inhibition : Derivatives based on indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively. These compounds exhibited IC50 values ranging from 0.13 μM to 6.85 μM, indicating strong antiviral activity .

- Antitumor Activity Evaluation : A series of synthesized indole derivatives were tested against various cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity and selectivity towards tumor cells .

- Evaluation Against Inflammatory Pathways : Research has demonstrated that certain indole derivatives can inhibit key enzymes involved in inflammatory responses, providing a basis for their use in treating inflammatory diseases .

Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 3-(3-methylbutanoylamino)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-21-16(20)15-14(18-13(19)9-10(2)3)11-7-5-6-8-12(11)17-15/h5-8,10,17H,4,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNCMBDEYBGQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.